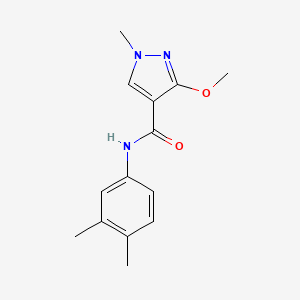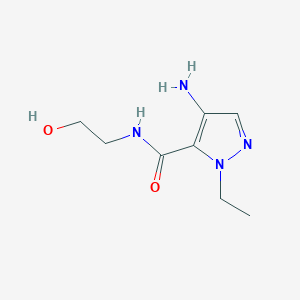![molecular formula C24H18N4O4 B2672159 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-64-9](/img/structure/B2672159.png)
3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The molecule also has a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would contribute to the rigidity of the molecule, while the phenyl groups could participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the phenyl ring it’s attached to more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrazoloquinoline Derivatives
A study by Nagarajan and Shah (1992) describes the synthesis of pyrazolo[3,4-c]quinoline derivatives through reduction followed by thermal cyclization, highlighting the method's utility in producing various derivatives with potential chemical and pharmaceutical applications (Nagarajan & Shah, 1992).
Condensation Reactions
Tomasik et al. (1983) investigated the Friedländer condensation of 1H-pyrazolin-5-ones with o-aminobenzaldehydes, leading to the synthesis of 1H-pyrazolo[3,4-b]quinolines, showcasing the versatility of pyrazoloquinoline frameworks in chemical synthesis (Tomasik, P. Tomasik, & Abramovitch, 1983).
Photophysical Properties and Applications
Photophysics and Molecular Logic Switches
Uchacz et al. (2016) explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, highlighting their potential in solvatochromism, acidochromism, and as components in molecular logic switches, which suggests applications in materials science and optical devices (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
Padalkar and Sekar (2014) synthesized quinoline derivatives exhibiting dual emissions and large Stokes shifts, attributed to ESIPT, indicating their potential use in fluorescence applications and as stable fluorophores in various solvents (Padalkar & Sekar, 2014).
Supramolecular Aggregation
Portilla et al. (2005) studied the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which could inform the design of materials with specific molecular architectures for applications in nanotechnology and materials science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-21-11-10-15(12-22(21)32-2)23-19-14-25-20-9-4-3-8-18(20)24(19)27(26-23)16-6-5-7-17(13-16)28(29)30/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBWAMMJFIFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2672083.png)

![2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2672088.png)
![N-(2-Methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2672089.png)

![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)
![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)
![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)
![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)

